molecular formula C13H9F3N2O B8416179 2,4-Difluoro-N-(3-amino-4-fluorophenyl)benzamide

2,4-Difluoro-N-(3-amino-4-fluorophenyl)benzamide

Cat. No. B8416179
M. Wt: 266.22 g/mol
InChI Key: REZSIYOBAWNOFJ-UHFFFAOYSA-N
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Patent
US07291632B2

Procedure details

Using a method similar to Preparation 14 using 2,4-Difluoro-N-(4-fluoro-3-nitrophenyl)benzamide (Preparation 13) (1.0 g, 3.38 mmol), SnCl2.2H2O (3.8 g, 16.9 mmol), ethanol (25 mL), and concentrated HCl (25 mL), gives the title intermediate (803 mg, 89% yield): mass spectrum (ion spray): m/z=267.0 (M+1).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([N+:14]([O-])=O)[CH:8]=1)=[O:5].O.O.Cl[Sn]Cl.Cl>C(O)C>[F:1][C:2]1[CH:20]=[C:19]([F:21])[CH:18]=[CH:17][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[C:9]([NH2:14])[CH:8]=1)=[O:5] |f:1.2.3|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
FC1=C(C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])C=CC(=C1)F
Name
Quantity
3.8 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
25 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)NC2=CC(=C(C=C2)F)N)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 803 mg
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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